molecular formula C12H19BN2O2 B1529943 1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2123477-78-9

1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1529943
M. Wt: 234.1 g/mol
InChI Key: KCDXIJGKLSHKBL-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CPDP) is a novel organoboron compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. CPDP is a relatively new compound, having been first synthesized in 2020 by a team of researchers from the University of Barcelona. The compound has since been studied for its various properties, including its ability to act as a catalyst in organic synthesis and its potential applications in biomedical research.

Scientific Research Applications

Synthesis and Characterization

1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a pivotal compound in organic synthesis, offering a versatile framework for the development of a broad spectrum of chemical entities. Research has extensively focused on the synthesis, characterization, and exploration of its properties. For instance, Liao et al. (2022) elucidated the structural attributes of a related compound through comprehensive spectroscopic methods and X-ray diffraction, emphasizing the compound's utility as a raw substitute material in synthesis processes. These findings are corroborated by Yang et al. (2021), who demonstrated the compound's effectiveness as an organic intermediate, facilitating nucleophilic substitution reactions to yield structurally complex derivatives. Their work further underscores the compound's significance in enabling intricate molecular constructions, as evidenced through crystallographic and DFT studies (Liao et al., 2022; Yang et al., 2021).

Antimitotic and Antimicrobial Activity

Beyond its synthetic utility, derivatives of 1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been investigated for their biological activities. Umesha et al. (2014) synthesized analogs demonstrating significant antimitotic activity, highlighting the potential therapeutic applications of these compounds. The research delineates the methodical synthesis route leading to the discovery of compounds with notable antibacterial and antifungal properties (Umesha et al., 2014).

Catalysis and Molecular Interactions

The compound's relevance extends into catalysis, where Sidhom et al. (2018) explored its derivatives for palladium-catalyzed direct arylation. This research not only affirms the compound's versatility in chemical transformations but also its capacity to maintain structural integrity under catalytic conditions, offering a pathway to regioselectively synthesized pyrazoles. The study significantly contributes to the understanding of molecular interactions within catalytic cycles, paving the way for the development of more efficient catalytic processes (Sidhom et al., 2018).

properties

IUPAC Name

1-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)10-7-8-14-15(10)9-5-6-9/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDXIJGKLSHKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

2123477-78-9
Record name 1-cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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